molecular formula C8H7NO B1200548 3-Indolinone CAS No. 3260-61-5

3-Indolinone

Cat. No. B1200548
CAS RN: 3260-61-5
M. Wt: 133.15 g/mol
InChI Key: LIRDJALZRPAZOR-UHFFFAOYSA-N
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Description

3-Indolinone, also known as isatin, is a well-known aromatic heterocyclic organic compound characterized by its bicyclic structure. It has been extensively studied by both academic and industrial researchers due to its versatility as a chemical scaffold for synthesizing compounds aimed at a variety of molecular targets for drug discovery, particularly in cancer therapy (Leoni et al., 2016).

Synthesis Analysis

The synthesis of 3-Indolinone and its derivatives involves various strategies, prominently featuring the Fischer synthesis, a classical method for indole synthesis, which also extends to the synthesis of 3-Indolinone by modifying starting materials or reaction conditions. Other notable methods include the Pictet-Spengler reaction and various catalytic processes that have been developed to improve yield, selectivity, and environmental friendliness of the synthesis (Fusco & Sannicolo, 1978).

Molecular Structure Analysis

The molecular structure of 3-Indolinone consists of a benzene ring fused to a pyrrolidine ring containing a ketone functionality. This structure is a cornerstone for synthesizing various biologically active compounds, as it allows for numerous functionalizations and modifications that can lead to molecules with desired properties (Desimoni, Faita, & Quadrelli, 2018).

Chemical Reactions and Properties

3-Indolinone undergoes various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, owing to its reactive ketone group and the nitrogen atom in the pyrrolidine ring. These reactions enable the construction of complex molecules with potential therapeutic applications. The compound's chemistry is instrumental in synthesizing a wide range of derivatives with diverse biological activities (Padmavathi et al., 2021).

Scientific Research Applications

  • Cancer Therapy : 2-Indolinone, a closely related compound to 3-Indolinone, has been extensively studied for its potential in cancer therapy. It serves as a scaffold for compounds aimed at various molecular targets to discover new drug leads. Particularly, derivatives of 2-Indolinone have been explored for their clinical applications as chemotherapeutic agents (Leoni et al., 2016).

  • Anticonvulsant Activity : Indolinone derivatives have been shown to possess significant anticonvulsant activity. The synthesis of new spiroazetinones, derived from the reaction of 3-(N-substituted) imino-1-methyl-indol-2-ones, has been investigated for this purpose, with some compounds demonstrating notable efficacy (Singh et al., 1994).

  • Mast Cell Degranulation Inhibition : (E,Z)-3-(3',5'-Dimethoxy-4'-hydroxy-benzylidene)-2-indolinone has been identified as an active compound in the traditional anti-inflammatory herb Isatis tinctoria. It inhibits mast cell degranulation, a crucial process in allergic reactions, without affecting upstream signaling pathways like PI3-K and MAPK (Kiefer et al., 2010).

  • Antitumor Agents : A series of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones have been synthesized and tested as potential antitumor agents. Some of these derivatives have shown promising results in inhibiting tumor growth and affecting cell cycle progression in cancer cells (Andreani et al., 2005).

  • Kinase Inhibition : Indolinones have been recognized for their ability to inhibit various kinase families, playing a significant role in antitumor properties. These compounds are often small molecules that compete with ATP for binding to the ATP-binding site in protein kinases (Prakash & Raja, 2012).

  • Antimalarial Activity : 3-Methylene-substituted indolinones have been designed, synthesized, and evaluated as inhibitors of the Plasmodium falciparum cysteine protease falcipain-2, displaying notable antiplasmodial activity against the chloroquine-resistant P. falciparum W2 strain (Kumar et al., 2011).

  • Acetylcholinesterase Inhibition : Indolinone-based compounds have been explored as dual-binding inhibitors of acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. These compounds showed potent inhibitory activity against AChE, with some being more effective than standard drugs (Akrami et al., 2014).

  • Anti-Angiogenic Properties : SU5416, an indolinone derivative, is a potent inhibitor of the VEGF receptor tyrosine kinase and has entered clinical trials for the treatment of colorectal and non-small cell lung cancers. Studies on SU5416 have provided insights into the metabolism and excretion of indolinone compounds (Ye et al., 2006).

properties

IUPAC Name

1,2-dihydroindol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c10-8-5-9-7-4-2-1-3-6(7)8/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIRDJALZRPAZOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186294
Record name 3-Indolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Indolinone

CAS RN

3260-61-5
Record name 1,2-Dihydro-3H-indol-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3260-61-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Indolinone
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Indolinone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26337
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Indolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-INDOLINONE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
325
Citations
S Yarlagadda, GS Sankaram, S Balasubramanian… - Organic …, 2018 - ACS Publications
… annulation of 3-indolinone-2-carboxylates with cyclohexenone using a thiourea catalyst derived from hydroquinidine. Initially, we performed the reaction between 3-indolinone-2-…
Number of citations: 24 pubs.acs.org
S Yarlagadda, CR Reddy, B Ramesh… - European Journal of …, 2018 - Wiley Online Library
… Next, we examined the effect of a substituent on the nitrogen atom of the 3-indolinone-2-carboxylate. The substrate with a free –NH group afforded a low product yield with moderate …
S Banik, T Sahoo, B Sridhar, BVS Reddy - Organic & Biomolecular …, 2021 - pubs.rsc.org
… Herein, we report a novel strategy for the enantioselective fluorination of 3-indolinone-2-carboxylates … The precursors, 3-indolinone-2-carboxylates, were prepared according to a known …
Number of citations: 5 pubs.rsc.org
Y TOMINAGA, R NATSUKI, Y MATSUDA… - Chemical and …, 1973 - jstage.jst.go.jp
… While base-catalyzed alkylation of 3-indolinone with methyl … and condensation reactions of 3-indolinone and derivatives. It is well … 1-acetyl-3-indolinone and some ketenethioacetals as …
Number of citations: 23 www.jstage.jst.go.jp
S Yarlagadda, B Sridhar… - Chemistry–An Asian …, 2018 - Wiley Online Library
… and indolenines that were derived in situ from 3‐indolinone‐2‐carboxylates has been … The reaction proceeded under mild conditions and provided chiral indol‐3‐yl‐3‐indolinone‐…
Number of citations: 20 onlinelibrary.wiley.com
VS Velzheva, KV Nevskii, NN Suvorov - Chemistry of Heterocyclic …, 1985 - Springer
2-Arylidene-1-acetylindolin-3-ones were obtained from 1-acetylindolin-3-ones and p-substituted benzaldehydes or 4-pyridinecarboxaldehyde, by the action of malonodinitrile, andwere …
Number of citations: 4 link.springer.com
Y Cheng, B Wang, LQ Cheng - The Journal of Organic Chemistry, 2006 - ACS Publications
… spiro[azetidinone-4,3‘-indolinone] derivatives. The products have been further converted in good to excellent yields into spiro[azetidinone-4,3‘-indolinone], which was analogous to the …
Number of citations: 22 pubs.acs.org
VS Velezheva, AI Mel'man, YI Smushkevich… - Pharmaceutical …, 1990 - istina.msu.ru
… The starting material for the preparation of the 2-substituted indoxyls proceeds from the earlier unknown N-acetyl-2-bromo-3-indolinone (II). The latter is formed upon bromination of N-…
Number of citations: 2 istina.msu.ru
I Coldham, H Adams, NJ Ashweek, TA Barker… - Tetrahedron …, 2010 - Elsevier
… cyclization with acetic acid quench gave only a very low yield of the 3-indolinone product. … The 3-indolinone products were found to be the result of autoxidation in air and these …
Number of citations: 18 www.sciencedirect.com
R Andruzzi, ME Cardinali, I Carelli, A Trazza - Journal of Electroanalytical …, 1970 - Elsevier
The electrochemical behaviour of bis(2-phenyl-3-indolinone)azine (I) in dimethylformamide solution was studied by polarography, cyclic voltammetry, controlled-potential coulometry …
Number of citations: 18 www.sciencedirect.com

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